3,5-bis(3,4-dichlorophenyl)-1-(3-fluorobenzyl)-1H-pyrazole
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Overview
Description
“3,5-bis(3,4-dichlorophenyl)-1-(3-fluorobenzyl)-1H-pyrazole” is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of dichlorophenyl and fluorobenzyl groups attached to the pyrazole ring, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,5-bis(3,4-dichlorophenyl)-1-(3-fluorobenzyl)-1H-pyrazole” typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of Dichlorophenyl Groups: The dichlorophenyl groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of Fluorobenzyl Group: The fluorobenzyl group can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to achieve high yields and purity. Specific details would require consultation with industrial chemistry sources.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the benzyl group.
Reduction: Reduction reactions may target the nitrogens in the pyrazole ring or the aromatic rings.
Substitution: The compound can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or alkyl halides (R-X) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups.
Scientific Research Applications
“3,5-bis(3,4-dichlorophenyl)-1-(3-fluorobenzyl)-1H-pyrazole” may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications, such as in drug development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of “3,5-bis(3,4-dichlorophenyl)-1-(3-fluorobenzyl)-1H-pyrazole” would depend on its specific interactions with molecular targets. These could include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with Receptors: Modulating receptor function.
Pathways Involved: Affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(3,4-dichlorophenyl)-1H-pyrazole
- 1-(3-fluorobenzyl)-3,5-diphenyl-1H-pyrazole
Uniqueness
“3,5-bis(3,4-dichlorophenyl)-1-(3-fluorobenzyl)-1H-pyrazole” is unique due to the specific combination of dichlorophenyl and fluorobenzyl groups, which may impart distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
Molecular Formula |
C22H13Cl4FN2 |
---|---|
Molecular Weight |
466.2 g/mol |
IUPAC Name |
3,5-bis(3,4-dichlorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole |
InChI |
InChI=1S/C22H13Cl4FN2/c23-17-6-4-14(9-19(17)25)21-11-22(15-5-7-18(24)20(26)10-15)29(28-21)12-13-2-1-3-16(27)8-13/h1-11H,12H2 |
InChI Key |
RIDGJDDXPPECKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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